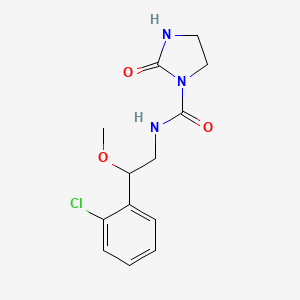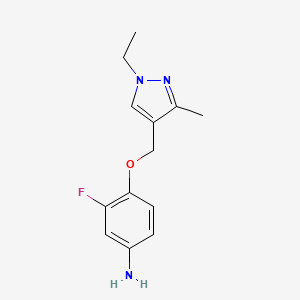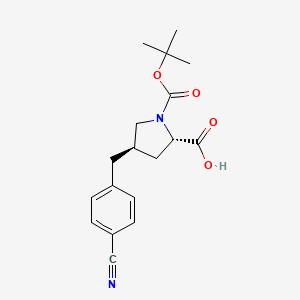![molecular formula C16H14Cl3NO4S B2675060 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 339275-80-8](/img/structure/B2675060.png)
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide is a useful research compound. Its molecular formula is C16H14Cl3NO4S and its molecular weight is 422.7. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
Studies on sulfonation and sulfation reactions of chloro- and dichlorophenols have detailed the chemical behavior of similar sulfonated compounds under various conditions, highlighting the effects of sulfuric acid and sulfur trioxide on these reactions. Such insights are critical for understanding the chemical pathways and reactivity of sulfonated compounds, including the one (Wit & Cerfontain, 2010).
Anticancer Applications
Derivatives of sulfonamide compounds have shown potential in anticancer therapy. For instance, certain indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines, suggesting a role in cancer treatment strategies (Yılmaz et al., 2015). Another study found a novel sulfonamide agent exhibited potent activity against various human cancer cells by disrupting microtubule formation, indicating a promising approach for cancer therapy (Liu et al., 2012).
Adsorption and Removal of Heavy Metals
Polyamides and polythioamides with chlorobenzylidine rings, synthesized through specific chemical pathways, have been applied in the removal of heavy metal ions from aqueous solutions. These materials show selective adsorption capacities, making them valuable for environmental cleanup efforts (Ravikumar et al., 2011).
Enzyme Inhibition for Therapeutic Use
The study of sulfonamide derivatives has also extended to enzyme inhibition, where compounds have been evaluated for their ability to inhibit carbonic anhydrase isozymes. Such inhibitors have implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Scozzafava & Supuran, 1999).
Novel Syntheses for Drug Development
Innovative synthetic pathways have been explored for creating new drugs, such as the development of bisimidyl sulfonamido ketones comprising drug components. These compounds, designed to contain biologically active segments including β-lactam drugs and sulfonamido groups, have shown high antimicrobial activity, underscoring the potential for developing new therapeutic agents (Fadel & Al-Azzawi, 2021).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQANGNKBWIPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2674977.png)

![Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate](/img/structure/B2674980.png)
![N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2674982.png)

amino}methyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2674984.png)

![3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2674989.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)

